Product packaging for Bis(4-bromophenyl)(diphenyl)stannane(Cat. No.:CAS No. 667465-48-7)

Bis(4-bromophenyl)(diphenyl)stannane

Cat. No.: B12547727
CAS No.: 667465-48-7
M. Wt: 584.9 g/mol
InChI Key: CZXYUTGZENVOSI-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)(diphenyl)stannane is a tetraorganotin compound of significant interest in synthetic organic and materials chemistry. Its core research value lies in its application as a versatile building block in metal-catalyzed cross-coupling reactions, most notably the Stille reaction . In this powerful carbon-carbon bond-forming transformation, the stannane acts as a transmetalation agent, transferring one of its organic groups (typically an aryl group) to a palladium catalyst, which then couples it with an organic electrophile such as an aryl or vinyl halide. The presence of two chemically distinct aryl groups—electron-rich bromophenyl and simple phenyl—attached to the tin center offers researchers a pathway to create unsymmetrical, complex biaryl structures in a controlled and selective manner . This capability is crucial for constructing advanced π-conjugated systems found in functional materials. Furthermore, the bromine substituents on the phenyl rings provide additional synthetic handles. They can undergo further functionalization via other cross-coupling methodologies, such as the Suzuki reaction , or be converted into other functional groups, enabling the iterative construction of sophisticated molecular architectures. While specific physical data for this compound is not fully established in the searched literature, its synthesis likely follows established organometallic pathways. A common approach involves the reaction of a Grignard reagent derived from 1,4-dibromobenzene with an appropriate tin precursor, such as diphenyltin dichloride, a method analogous to that used for related dimethyltin compounds . Researchers utilize this stannane for the synthesis of ligands for catalysis, organic semiconductors, and monomers for high-performance polymers. Its structure is characterized by a central tin atom in a distorted tetrahedral geometry, as observed in crystallographic studies of closely related molecules . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18Br2Sn B12547727 Bis(4-bromophenyl)(diphenyl)stannane CAS No. 667465-48-7

Properties

CAS No.

667465-48-7

Molecular Formula

C24H18Br2Sn

Molecular Weight

584.9 g/mol

IUPAC Name

bis(4-bromophenyl)-diphenylstannane

InChI

InChI=1S/2C6H4Br.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*2-5H;2*1-5H;

InChI Key

CZXYUTGZENVOSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

The Chemical Profile of Bis 4 Bromophenyl Diphenyl Stannane

This section details the fundamental chemical identity of Bis(4-bromophenyl)(diphenyl)stannane.

PropertyValue
IUPAC Name This compound
CAS Registry Number Not available
Molecular Formula C₂₄H₁₈Br₂Sn
Molecular Weight 584.90 g/mol

Synthesis and Characterization

Synthetic Methodologies

A common and effective method for the synthesis of unsymmetrical tetraarylstannanes like this compound involves the use of Grignard reagents. A plausible synthetic route would entail the reaction of a diorganotin dihalide with an appropriate Grignard reagent.

Specifically, the synthesis could be achieved by reacting diphenyltin (B89523) dichloride (Ph₂SnCl₂) with two equivalents of (4-bromophenyl)magnesium bromide ((4-BrC₆H₄)MgBr). The Grignard reagent is typically prepared in situ from 4-bromo-1-bromobenzene and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent addition of diphenyltin dichloride to the Grignard solution, followed by an appropriate workup, would yield the desired product.

Spectroscopic and Crystallographic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic techniques.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the phenyl groups would likely appear as a complex multiplet, while the protons of the 4-bromophenyl groups would exhibit a characteristic AA'BB' pattern, appearing as two doublets due to the para-substitution.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule. The ipso-carbons (carbons directly attached to the tin atom) would be found at a specific chemical shift, and their signals may show satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The other aromatic carbons would resonate in the typical downfield region for aryl carbons.

The IR spectrum would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key features would include C-H stretching vibrations of the aromatic rings, C=C stretching vibrations within the aromatic rings, and a characteristic absorption for the C-Br bond.

The mass spectrum would provide crucial information about the molecular weight and isotopic distribution of the compound. The molecular ion peak ([M]⁺) would be expected, along with a characteristic isotopic pattern due to the presence of tin and bromine isotopes. Fragmentation patterns would likely involve the loss of the aryl groups. For instance, the mass spectrum of the related compound tetraphenyltin (B1683108) shows a molecular ion peak and fragments corresponding to the loss of phenyl groups. nist.govchemicalbook.com

Physicochemical Properties

The physical and chemical properties of Bis(4-bromophenyl)(diphenyl)stannane dictate its handling, storage, and suitability for various applications.

PropertyDescription
Physical State Expected to be a crystalline solid at room temperature.
Melting Point A precise melting point is not documented, but it is expected to be a relatively high-melting solid.
Solubility Likely to be soluble in common organic solvents such as chloroform, dichloromethane, and aromatic hydrocarbons, and sparingly soluble in polar solvents.
Stability Generally stable under normal laboratory conditions, but may be sensitive to strong acids and oxidizing agents.

Mechanistic Pathways and Catalytic Implications in Chemical Transformations

Fundamental Lewis Acidity of Organotin(IV) Compounds and its Modulation by Aryl Substituents

The Lewis acidity of organotin(IV) compounds, which refers to their ability to accept an electron pair, is a key determinant of their reactivity. Generally, the acidity of tin in compounds of the formula RnSnX4-n increases as the number of electron-withdrawing 'X' groups increases and the number of organic 'R' groups decreases (R3SnX < R2SnX2 < RSnX3). Consequently, tetraorganostannanes (R4Sn), such as Bis(4-bromophenyl)(diphenyl)stannane, are typically considered weak Lewis acids due to the absence of highly electronegative atoms directly bonded to the tin center.

However, the nature of the aryl substituents plays a crucial role in modulating the electrophilicity of the tin atom. In this compound, the tin atom is bonded to two phenyl groups and two 4-bromophenyl groups. The phenyl group is generally considered weakly electron-withdrawing. The 4-bromophenyl group, due to the presence of the bromine atom, exerts a stronger inductive electron-withdrawing effect (-I) compared to a simple phenyl group. This effect increases the partial positive charge on the tin atom, thus enhancing its Lewis acidity relative to a simpler tetraarylstannane like tetraphenylstannane.

The table below illustrates the expected trend in Lewis acidity based on the electronic effects of the aryl substituents.

Compound NameSubstituents on TinExpected Relative Lewis AcidityRationale
Tetraphenylstannane4 Phenyl groupsLowestPhenyl groups are weakly electron-withdrawing.
This compound 2 Phenyl, 2 4-Bromophenyl groupsIntermediateThe electron-withdrawing effect of two bromo-substituents increases the tin atom's electrophilicity.
Tetrakis(4-bromophenyl)stannane4 4-Bromophenyl groupsHighestThe cumulative electron-withdrawing effect of four bromo-substituents significantly enhances Lewis acidity.

This table presents a qualitative comparison based on theoretical electronic effects of the substituents.

Despite their weak Lewis acidity, tetraorganotin compounds can form adducts and complexes, particularly in the presence of strong Lewis bases or under conditions that favor coordination. The tin atom in organotin(IV) compounds can utilize its empty 5d orbitals to expand its coordination number from four to five, six, or even seven. wikipedia.org This ability to form hypercoordinate species is a hallmark of organotin chemistry. mdpi.com

For this compound, the formation of an adduct would involve the interaction of a Lewis base (e.g., amines, phosphines, halides) with the tin center. The enhanced Lewis acidity conferred by the 4-bromophenyl groups makes it more susceptible to forming such complexes compared to tetraphenylstannane. The characterization of these adducts typically relies on spectroscopic methods.

NMR Spectroscopy: 119Sn NMR is particularly informative. A significant upfield shift in the 119Sn chemical shift upon addition of a Lewis base is indicative of an increase in the coordination number of the tin atom. msu.edu For instance, four-coordinate tin centers in tetraorganostannanes typically show resonances in the range of +200 to -60 ppm, while five-coordinate (penta-coordinated) species appear further upfield, from -90 to -190 ppm. msu.edu

Infrared (IR) and Raman Spectroscopy: Changes in the vibrational frequencies of the Sn-C bonds and the Lewis base can confirm complex formation.

X-ray Crystallography: This technique provides definitive structural evidence of adduct formation, revealing the geometry of the hypercoordinate tin center (e.g., trigonal bipyramidal for five-coordinate or octahedral for six-coordinate). mdpi.com

The expansion of the coordination number at the tin center is not merely a structural curiosity; it has profound implications for the reactivity of the stannane. wikipedia.orgmdpi.com The formation of a hypercoordinate intermediate or transition state can facilitate various reactions by:

Activating the Tin-Carbon Bond: Increasing the coordination number at the tin atom weakens the existing Sn-C bonds, making the aryl groups more susceptible to cleavage or transfer.

Facilitating Nucleophilic Attack: A five- or six-coordinate tin intermediate is more electrophilic and can be more readily attacked by nucleophiles.

Providing a Low-Energy Pathway: In reactions like the Stille cross-coupling, the transmetalation step is believed to proceed through a hypervalent tin species, which provides a lower energy pathway for the transfer of the organic group to the palladium catalyst. youtube.com

Therefore, the ability of this compound to expand its coordination sphere is central to its potential role in various chemical transformations.

Elucidation of Reaction Mechanisms Involving this compound

The presence of both phenyl and bromophenyl groups on the tin atom allows for diverse reactivity patterns, primarily governed by halogen-metal exchange and radical pathways.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, most commonly involving the reaction of an organic halide with an organolithium reagent. wikipedia.orgchemrxiv.org In the context of this compound, the carbon-bromine (C-Br) bond on the phenyl ring presents a potential site for reactivity.

When treated with a strong organometallic base, such as n-butyllithium (n-BuLi), a halogen-metal exchange can occur. This process is typically very fast, even at low temperatures. wikipedia.orgtcnj.edu The reaction would involve the exchange of the bromine atom on the 4-bromophenyl group with the lithium atom from n-BuLi, leading to a lithiated arylstannane intermediate.

Reaction Scheme: (4-BrC6H4)2Sn(C6H5)2 + n-BuLi → (4-LiC6H4)(4-BrC6H4)Sn(C6H5)2 + n-BuBr

This newly formed aryllithium species is a powerful nucleophile and can be trapped with various electrophiles, allowing for further functionalization of the aromatic ring. The mechanism is generally considered to proceed through a nucleophilic attack on the halogen atom, possibly involving a transient "ate-complex". wikipedia.orgprinceton.edu The rate of exchange follows the trend I > Br > Cl, making the bromo-substituted compound highly suitable for this transformation. wikipedia.org

Organotin compounds can also react via mechanisms involving single electron transfer (SET), which leads to the formation of radical intermediates. mdpi.com Stannyl radicals (R3Sn•) are key intermediates in many radical reactions. While often formed from organotin hydrides or distannanes, tetraorganostannanes can also participate in SET processes under certain conditions, such as photolysis or reaction with potent one-electron oxidants or reductants.

An SET event involving this compound could initiate a radical cascade. For example, a one-electron reduction could lead to a radical anion, which might subsequently fragment.

Possible SET Pathway: (4-BrC6H4)2Sn(C6H5)2 + e- → [(4-BrC6H4)2Sn(C6H5)2]•− (Radical Anion)

This radical anion could then cleave a Sn-C bond or a C-Br bond, leading to different reactive intermediates. The competition between different mechanistic pathways (e.g., HME vs. SET) can be influenced by factors such as the solvent, temperature, and the nature of the reagents involved. princeton.edu

Applications as Catalytic Entities in Organic Synthesis

While organotin compounds are most famously used as stoichiometric reagents in reactions like the Stille coupling, they also find applications as catalysts. researchgate.net The Lewis acidity of the tin center is often key to this catalytic activity.

This compound, or similar tetraorganostannanes, could potentially act as a Lewis acid catalyst in various organic reactions, such as:

Polyurethane Formation: Organotin compounds catalyze the reaction between isocyanates and alcohols. researchgate.net

Esterification and Transesterification: They can serve as catalysts in the formation of esters.

Stille Cross-Coupling: Although typically a reagent, protocols using catalytic amounts of tin have been developed. msu.edu In a Stille reaction, this compound would serve as the organometallic coupling partner. The reaction couples the organostannane with an organic halide or triflate using a palladium catalyst. wikipedia.orgorganic-chemistry.org A key consideration would be the relative transfer rate of the phenyl versus the 4-bromophenyl group to the palladium center. Generally, in mixed tetraorganostannanes, the group transfer selectivity can be an issue, though aryl groups are readily transferred.

The presence of the bromo-substituents in this compound also opens the door for its use in synthesizing polymers or more complex molecules via sequential cross-coupling reactions, first using the tin moiety and then reacting at the C-Br bond.

Catalytic Activity in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)

The primary role of tetraorganostannanes like this compound in carbon-carbon bond formation is not as a catalyst but as a key reagent in the Stille cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. libretexts.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For a mixed organostannane such as this compound, the crucial step is transmetalation, where one of the four aryl groups is transferred from the tin atom to the palladium center. The efficiency and selectivity of this transfer are governed by the relative migratory aptitude of the different groups attached to the tin atom. The generally accepted order of transfer rates for groups from tin is: alkynyl > alkenyl > aryl > allyl >> alkyl. wikipedia.org

In the case of this compound, two different aryl groups are present: phenyl and 4-bromophenyl. The electronic properties of these groups determine which one is preferentially transferred. Electron-donating groups on the aryl ring enhance the rate of transfer, while electron-withdrawing groups decrease it. The bromine atom on the 4-bromophenyl group acts as an electron-withdrawing group via induction, making this group less likely to transfer compared to the unsubstituted phenyl group. Therefore, in a Stille coupling reaction, this compound would be expected to selectively transfer a phenyl group to the palladium catalyst, with the 4-bromophenyl groups acting as "dummy" ligands.

The reaction can be summarized as follows:

Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (R¹-X).

Transmetalation : The resulting Pd(II) complex reacts with this compound. The phenyl group is preferentially transferred to the palladium, generating a new Pd(II) complex and the byproduct, (4-bromophenyl)₂(phenyl)Sn-X.

Reductive Elimination : The palladium complex eliminates the final coupled product (R¹-Phenyl), regenerating the Pd(0) catalyst.

Table 1: Relative Migratory Aptitude of Organic Groups in the Stille Reaction This table illustrates the general trend of reactivity for different organic groups attached to the tin atom in the transmetalation step of the Stille coupling.

Relative Transfer RateOrganic Group (R in R-SnBu₃)Comments
FastestAlkynyl (e.g., -C≡CR)Highly reactive and readily transferred.
Alkenyl (e.g., -CH=CHR)Transfer occurs with retention of stereochemistry. libretexts.org
Aryl (e.g., Phenyl, 4-Bromophenyl)Rate influenced by electronic substituents. Electron-donating groups enhance the rate.
Allyl (e.g., -CH₂CH=CH₂)Can undergo regioselective transfer. wikipedia.org
SlowestAlkyl (e.g., -CH₃, -C₄H₉)Often used as non-transferable "dummy" ligands.

Role in Polymerization Processes and Polymer Synthesis

Organostannanes are crucial for the synthesis of conjugated polymers via Stille polycondensation. wiley-vch.de This method utilizes the same palladium-catalyzed cross-coupling chemistry described above but employs bifunctional monomers—one with two halide groups and another with two organotin functionalities—to build a polymer chain.

A tetra-functional compound like this compound is not a typical monomer for creating linear polymers because it has four potentially transferable groups and no sites for chain extension in the traditional sense. However, it could theoretically play a role in more complex polymer architectures:

As a Cross-linking Agent : If used in small quantities during a Stille polycondensation of standard bifunctional monomers, it could act as a cross-linking agent. After the preferential transfer of its two phenyl groups, the remaining bis(4-bromophenyl)tin moiety could, under more forcing conditions, react further, creating branch points and connecting different polymer chains into a network.

As a Core for Star Polymers : It could serve as a central core from which polymer chains grow. By reacting this compound with a large excess of a monomer containing a single halide and a single polymerizable unit, it might be possible to initiate the growth of four polymer chains from the central tin-based core, assuming all four aryl groups can be made to react.

A related polymerization technique is catalyst transfer polymerization (CTP), which is a living chain-growth process used for making conjugated polymers with low polydispersity. nih.gov While typically employing Grignard or organozinc monomers, Stille-type CTP has been explored. In such a context, the specific reactivity of the groups on this compound would be critical in controlling initiation and propagation.

Catalysis of Specific Organic Transformations (e.g., Cyanoacylation of Aldehydes)

Beyond cross-coupling, some organotin compounds can function as Lewis acid catalysts. Tetraorganostannanes like tetraphenylstannane are generally considered to be very weak Lewis acids due to the low polarity of the Sn-C bonds and the shielding of the tin center by the bulky organic groups. rsc.org The Lewis acidity of this compound would be slightly enhanced compared to tetraphenylstannane because of the electron-withdrawing nature of the bromine atoms, which increases the positive character of the tin atom.

This weak Lewis acidity could potentially be harnessed to catalyze reactions involving the activation of carbonyl groups, such as the cyanoacylation of aldehydes. In such a scenario, the tin atom would coordinate to the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a cyanide source.

However, the use of tetraarylstannanes for this specific purpose is not widely documented in chemical literature. More commonly, stronger Lewis acidic organotin halides (R₂SnX₂) or tin(IV) halides like tin tetrachloride (SnCl₄) are employed for such transformations. rsc.org While some organotin(IV) compounds have been shown to catalyze the synthesis of related α-iminonitriles, this proceeded through a different pathway. rsc.org Therefore, while theoretically possible, the catalytic activity of this compound in the cyanoacylation of aldehydes is expected to be low and is not a primary application for this class of compounds.

Structure-Activity Relationships in Organostannane Catalysis

The structure of an organostannane reagent directly dictates its activity and selectivity, particularly in palladium-catalyzed reactions. For this compound, the key structure-activity relationships are clear.

Electronic Effects of Substituents : This is the most significant factor for this compound. The presence of two different aryl groups (phenyl and 4-bromophenyl) establishes a clear reactivity differential. The phenyl group is more electron-rich than the 4-bromophenyl group. In the rate-determining transmetalation step of the Stille reaction, the more nucleophilic (electron-rich) aryl group is transferred more rapidly. This allows the phenyl groups to be selectively transferred while the 4-bromophenyl groups remain on the tin atom, acting as spectator ligands. This predictable selectivity is a cornerstone of its utility.

Steric Hindrance : The four bulky aryl groups create significant steric crowding around the tin center. This steric hindrance can affect the rate of transmetalation by impeding the approach of the organostannane to the palladium complex. However, this is a general feature of tetraarylstannanes and is managed by the appropriate choice of reaction conditions and ligands on the palladium catalyst.

Lewis Acidity : As discussed previously, the substitution pattern influences the Lewis acidity of the tin center. The electron-withdrawing bromines slightly increase the Lewis acidity of this compound relative to tetraphenylstannane. While this effect is modest, it is a direct consequence of the compound's structure and would be the primary factor governing its potential (though likely weak) performance in Lewis acid-catalyzed reactions.

Table 2: Structure-Activity Summary for this compound

Structural FeatureInfluence on Activity/Reactivity
Mixed Phenyl and 4-Bromophenyl GroupsCreates a significant difference in the electronic nature of the Sn-C bonds. The more electron-rich phenyl group is preferentially transferred in Stille couplings.
Electron-Withdrawing Bromo-SubstituentDeactivates the 4-bromophenyl ring towards transfer, making it an effective "dummy" ligand. Slightly increases the Lewis acidity of the tin center.
Tetra-coordination with Four Aryl GroupsProvides steric bulk that can modulate reactivity. Allows for potential multi-functional reactivity (e.g., as a cross-linker) if all groups can be made to react.

Emerging Research Frontiers and Advanced Material Science Perspectives

Integration of Organostannane Frameworks into Advanced Molecular Architectures

The ability to incorporate specific functionalities and structural motifs into larger systems is a cornerstone of modern materials science. Organostannane compounds, serving as versatile building blocks, are being integrated into sophisticated molecular architectures such as functional polymers and hybrid materials like Metal-Organic Framework (MOF) composites. nih.gov

Hybrid Materials and Nanocomposites: There is growing interest in combining the properties of porous materials like MOFs with the processability of polymers. nih.gov Polymer/MOF nanocomposites merge the advantages of highly porous frameworks with the flexibility of polymeric materials. nih.govresearchgate.net While direct integration of a complete organostannane molecule into a MOF structure is less common, the organic ligands used to build MOFs can be synthesized using organostannane precursors. For instance, a bromo-substituted ligand could be coupled with an organostannane to create a more complex, functional linker before it is used in MOF synthesis. This indirect application allows for the precise design of the MOF's pore environment and functionality. The combination of MOFs with porous organic polymers (POPs) is also an active area of research, creating hybrid materials with enhanced stability and separation characteristics. mdpi.com

The table below illustrates potential architectural integrations for organostannane-derived units.

Architectural ClassIntegration StrategyResulting FeaturePotential Application
Conjugated Polymers Stille Polycondensationπ-Conjugated BackboneOrganic Photovoltaics, LEDs
Mixed-Matrix Membranes MOF filler in Polymer MatrixEnhanced Gas SelectivityGas Separation & Storage
Hierarchical Composites MOF/Carbon Material HybridsCombined Porosity & ConductivityCatalysis, Energy Storage

Design Principles for Tunable Reactivity and Selectivity in Organostannane Chemistry

The effectiveness of organostannanes in synthesis is highly dependent on the ability to control their reaction rates and selectivity. For a compound like Bis(4-bromophenyl)(diphenyl)stannane, the reactivity is primarily centered on the transmetalation step in the Stille coupling cycle. uwindsor.ca Researchers can tune this reactivity by modifying the electronic and steric properties of the organic groups attached to the tin atom.

Steric Hindrance: The size of the groups attached to the tin atom plays a crucial role in controlling reactivity. rsc.org In Stille polycondensation, large steric groups on the organotin monomer can increase the energy barrier of the transmetalation transition state. This can be used strategically to control polymerization rates and reduce batch-to-batch variations in the resulting polymers, leading to more consistent material properties. rsc.org For this compound, the four aryl groups create a specific steric environment that dictates its reactivity profile.

Reaction Conditions: Beyond the molecule's intrinsic structure, external factors are critical for tuning reactivity and selectivity. The choice of palladium catalyst, ligands, solvents, and additives can dramatically alter the outcome of a reaction. numberanalytics.com For example, the use of polar aprotic solvents often facilitates the reaction by stabilizing ionic intermediates, while additives like copper(I) salts can accelerate the transmetalation step, improving both reaction rates and yields. numberanalytics.com The presence of fluoride (B91410) ions has also been shown to have a synergic effect in some Stille couplings. organic-chemistry.org

The following table summarizes key principles for controlling reactivity.

Design PrincipleMechanismEffect on this compound
Electronic Tuning Modifying electron density at the tin centerSubstituents on phenyl rings alter Sn-C bond polarity and transmetalation rate.
Steric Control Hindering approach to the tin centerPhenyl groups influence the formation of the transmetalation transition state.
Ligand Modification Altering the coordination sphere of the palladium catalystChoice of phosphine (B1218219) or other ligands on Pd affects catalytic cycle efficiency.
Solvent & Additives Stabilizing intermediates; accelerating key stepsPolar solvents and salts like CuI can enhance reaction speed and yield. numberanalytics.com

Methodological Advancements in the Study of Organotin-Mediated Reactions

Understanding the structure, bonding, and reaction mechanisms of organotin compounds requires a suite of advanced analytical techniques. rjpbcs.com The development of more sophisticated experimental methods has been crucial for accelerating progress in this field. rjpbcs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is a cornerstone technique for characterizing organotin compounds. lupinepublishers.com

¹H and ¹³C NMR: Provide detailed information about the organic framework of the molecule.

¹¹⁹Sn NMR: This is the most direct method for studying the tin center. rjpbcs.com The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom, allowing researchers to distinguish between four-, five-, and six-coordinate tin species in solution. mdpi.comlupinepublishers.com This is invaluable for studying reaction intermediates and adduct formation. lupinepublishers.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of organotin compounds in the solid state. dntb.gov.ua It allows for precise measurement of bond lengths and angles, revealing the coordination geometry around the tin atom and intermolecular interactions. This technique was instrumental in proving that tin can expand its coordination number beyond four. lupinepublishers.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns of organotin complexes, confirming their composition. mdpi.com

Kinetic Studies: Detailed kinetic analyses of reactions like the Stille coupling have been essential for elucidating the reaction mechanism. uwindsor.ca By systematically varying the concentrations of reactants, catalysts, and ligands and monitoring the reaction rate, researchers can identify the rate-determining step and understand the role of various intermediates. uwindsor.caacs.org These studies have confirmed that the transmetalation step is often rate-limiting and have clarified the different possible pathways, such as associative and dissociative mechanisms. uwindsor.ca

Analytical TechniqueInformation GainedRelevance to this compound
¹¹⁹Sn NMR Spectroscopy Tin coordination environment, electronic structureCharacterization, study of intermediates in solution. lupinepublishers.com
X-Ray Crystallography Solid-state molecular structure, bond parametersDefinitive structural elucidation. dntb.gov.ua
Mass Spectrometry Molecular weight, compositionCompound verification. mdpi.com
Kinetic Analysis Reaction rates, mechanistic pathwaysUnderstanding its reactivity in Stille coupling. uwindsor.ca

Future Directions in the Computational Modeling of Organostannane Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating organometallic systems. youtube.com It complements experimental work by providing insights into structures, energies, and reaction pathways that can be difficult to observe directly. nih.govutep.eduisca.me

Structural and Mechanistic Insights: DFT calculations allow for the optimization of ground state geometries and the determination of structural parameters like bond lengths and angles, which can be compared with experimental data from X-ray crystallography. utep.eduisca.me Furthermore, computational models are used to map out the potential energy surfaces of reactions. This is critical for studying the mechanisms of complex processes like the Stille coupling, allowing for the characterization of transition states and intermediates that may be too transient to detect experimentally. nih.gov For this compound, DFT can model the entire catalytic cycle of its coupling reactions, providing a deeper understanding of its reactivity.

Predictive Materials Design: A major future direction is the use of computational modeling for the de novo design of new materials. youtube.com By simulating the electronic and structural properties of hypothetical organostannane-based polymers or frameworks, researchers can screen candidates for desired functionalities (e.g., specific band gaps for electronic applications) before undertaking costly and time-consuming synthesis. youtube.comnih.gov This predictive power can significantly accelerate the discovery of advanced materials.

Refining Computational Methods: Ongoing research aims to improve the accuracy and efficiency of computational methods. This includes developing new functionals for DFT that better account for the complex electronic effects in heavy elements like tin and incorporating machine learning and deep learning models to accelerate calculations without sacrificing accuracy. youtube.com These advancements will enable the modeling of increasingly large and complex systems, providing even greater insight into the behavior of organostannane frameworks.

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